Home > Products > Screening Compounds P135166 > Atorvastatin magnesium
Atorvastatin magnesium - 874114-41-7

Atorvastatin magnesium

Catalog Number: EVT-260569
CAS Number: 874114-41-7
Molecular Formula: C66H68F2MgN4O10
Molecular Weight: 1139.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atorvastatin magnesium is an HMG-CoA inhibitor.
Overview

Atorvastatin magnesium is a compound derived from atorvastatin, a widely used medication for lowering cholesterol levels. Atorvastatin belongs to the statin class of drugs, which inhibit the enzyme HMG-CoA reductase, crucial in cholesterol biosynthesis. The magnesium salt form of atorvastatin is often utilized to enhance solubility and bioavailability, making it more effective in therapeutic applications.

Source

Atorvastatin was first synthesized by the pharmaceutical company Parke-Davis (now part of Pfizer) and is marketed under the brand name Lipitor. It has become one of the best-selling drugs globally due to its efficacy in reducing low-density lipoprotein cholesterol levels and preventing cardiovascular diseases.

Classification

Atorvastatin magnesium is classified as a statin and specifically a HMG-CoA reductase inhibitor. Statins are further categorized based on their solubility into hydrophilic and lipophilic statins. Atorvastatin is considered a lipophilic statin, which influences its pharmacokinetics and therapeutic effects.

Synthesis Analysis

The synthesis of atorvastatin magnesium involves several chemical processes that can be optimized for efficiency. Recent advancements have introduced methods such as multicomponent reactions (MCRs) which streamline the synthesis:

The industrial synthesis often utilizes established routes such as the Paal-Knorr reaction, which has been modified to improve yields and reduce reaction times.

Molecular Structure Analysis

Atorvastatin magnesium has a complex molecular structure characterized by:

  • Chemical Formula: C33_{33}H35_{35}FN_{N}O5_{5}S•Mg
  • Molecular Weight: Approximately 577.7 g/mol
  • Structural Features: The structure includes a hexahydronaphthalene ring, a carboxylic acid group, and a fluorophenyl group, contributing to its ability to inhibit HMG-CoA reductase effectively.

The presence of magnesium in the compound enhances its solubility in aqueous solutions, which is crucial for its bioavailability.

Chemical Reactions Analysis

Atorvastatin magnesium participates in several chemical reactions:

  • Inhibition Mechanism: It competitively inhibits HMG-CoA reductase by binding to its active site, thus preventing the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis .
  • Reactions with Enzymes: The compound's interaction with enzymes like lecithin-cholesterol acyltransferase (LCAT) and desaturase also plays a significant role in lipid metabolism .

These reactions underline atorvastatin's multifaceted role in managing cholesterol levels and influencing various metabolic pathways.

Mechanism of Action

The mechanism of action for atorvastatin magnesium involves:

  1. Competitive Inhibition: Atorvastatin binds to HMG-CoA reductase, inhibiting its activity and reducing cholesterol synthesis in the liver.
  2. Increased LDL Receptor Expression: The decrease in cholesterol levels leads to an upregulation of LDL receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
  3. Pleiotropic Effects: Beyond lowering cholesterol, atorvastatin exhibits anti-inflammatory properties and improves endothelial function, contributing to cardiovascular health .

This comprehensive mechanism highlights atorvastatin's effectiveness not just as a lipid-lowering agent but also as a protector against cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atorvastatin magnesium typically appears as a white crystalline powder.
  • Solubility: The magnesium salt form enhances solubility in water compared to its free acid form.

Chemical Properties

  • Stability: Atorvastatin magnesium is stable under standard storage conditions but may degrade under extreme pH or temperature variations.
  • pH Sensitivity: The compound exhibits pH-dependent solubility characteristics, which can influence its absorption profile in biological systems.

Relevant data indicate that modifications in formulation can significantly impact pharmacokinetics and therapeutic efficacy.

Applications

Atorvastatin magnesium is primarily used for:

  • Cholesterol Management: It effectively lowers low-density lipoprotein cholesterol levels and triglycerides while raising high-density lipoprotein cholesterol levels.
  • Cardiovascular Disease Prevention: It reduces the incidence of heart attacks, strokes, and other cardiovascular events through its lipid-lowering effects and additional vascular benefits.
  • Research Applications: Ongoing studies explore its potential roles beyond lipid management, including effects on inflammation and metabolic syndrome .
Molecular Mechanisms of Atorvastatin Magnesium in Cholesterol Homeostasis

Modulation of HMG-CoA Reductase Activity and Mevalonate Pathway Dynamics

Atorvastatin magnesium competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor for cholesterol biosynthesis. The pharmacophore of atorvastatin mimics the endogenous HMG-CoA structure, binding reversibly to the catalytic domain of HMG-CoA reductase and inducing conformational changes that sterically hinder substrate access [1] [7].

Table 1: Effects of Atorvastatin Magnesium on Mevalonate Pathway Biomarkers

BiomarkerChange with Atorvastatin MagnesiumBiological Significance
Plasma mevalonate↓ 38% (median reduction)Direct indicator of HMG-CoA reductase inhibition
24(S)-hydroxycholesterol↓ in plasma/CSFReflects reduced brain cholesterol turnover
Farnesyl PP/Geranylgeranyl PPImpairs protein prenylation signaling
LDL cholesterol↓ 47-54% (high-intensity dosing)Primary therapeutic effect

Atorvastatin magnesium’s lipophilic nature (Log D = 1.53) facilitates cellular uptake, enhancing hepatic inhibition efficiency [1]. Beyond cholesterol suppression, this inhibition depletes isoprenoids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate), which are critical for post-translational modification of signaling proteins (e.g., GTPases) [7]. In recombinant yeast models expressing human HMG-CoA reductase, atorvastatin significantly reduced sterol precursors (squalene, lanosterol) and induced compensatory upregulation of HMGCR gene expression [7].

Impact on LDL Receptor Expression and Apolipoprotein B-100 Regulation

Hepatic cholesterol depletion by atorvastatin magnesium activates sterol regulatory element-binding protein-2 (SREBP-2), a transcription factor that upregulates low-density lipoprotein receptor (LDLR) gene expression. Increased LDLR density on hepatocyte membranes accelerates clearance of circulating LDL and LDL precursors (e.g., VLDL remnants) [1] [9]. Concurrently, atorvastatin magnesium suppresses hepatic synthesis of apolipoprotein B-100 (apoB-100), the structural protein of LDL and VLDL particles. This dual action—enhanced catabolism and reduced production—synergistically lowers plasma LDL-C concentrations [3] [6].

Key molecular events:

  • SREBP-2 activation: Nuclear translocation induces LDLR transcription.
  • ApoB-100 suppression: Reduces assembly and secretion of atherogenic lipoproteins.
  • PCSK9 modulation: Atorvastatin may transiently increase proprotein convertase subtilisin/kexin type 9 (PCSK9), partially counteracting LDLR upregulation—a rationale for combining with PCSK9 inhibitors in resistant cases [9].

Synergistic Effects on Lecithin–Cholesterol Acyltransferase (LCAT) Activation

Magnesium co-administration potentiates atorvastatin’s effects on lecithin–cholesterol acyltransferase (LCAT), an enzyme critical for HDL maturation and reverse cholesterol transport. LCAT catalyzes esterification of free cholesterol on nascent HDL particles, forming hydrophobic cholesteryl esters that migrate to the HDL core, enabling further cholesterol uptake from peripheral tissues [3] [6].

Table 2: Magnesium-Atorvastatin Effects on LCAT and Lipid Profiles

ParameterAtorvastatin AloneAtorvastatin + Magnesiump-value
LCAT activity (U/L)5.2 ± 0.87.1 ± 0.9<0.01
HDL-C (mg/dL)42.3 ± 4.148.6 ± 3.8<0.05
LDL-C (mg/dL)96.5 ± 8.782.4 ± 7.2<0.01
Triglycerides (mg/dL)154 ± 12132 ± 10<0.05

Data from hyperlipidemic patients after 3 months of therapy [6]

Magnesium enhances LCAT’s affinity for phosphatidylcholine-cholesterol substrates by stabilizing enzyme conformation. Additionally, magnesium deficiency is linked to LCAT dysfunction in metabolic syndrome, explaining the synergy [3] [6]. The combined approach elevates HDL-C while reducing atherogenic LDL-C and triglycerides more effectively than monotherapy.

Role in Reverse Cholesterol Transport via ABCA-1 and SR-B1 Pathways

Atorvastatin magnesium enhances reverse cholesterol transport (RCT) through two major pathways:

  • ABCA-1 pathway: Upregulates ATP-binding cassette transporter A1 (ABCA-1) in macrophages and hepatocytes, facilitating efflux of free cholesterol to lipid-poor apoA-I, forming nascent HDL particles [3] [8].
  • SR-B1 pathway: Increases scavenger receptor class B type 1 (SR-B1) expression in hepatic tissues. SR-B1 mediates selective uptake of HDL-cholesteryl esters into hepatocytes for bile acid synthesis or direct biliary excretion [8] [9].

Molecular interactions:

  • Atorvastatin induces ABCA1 transcription via LXR/RXR nuclear receptors.
  • Magnesium ions optimize SR-B1’s binding affinity for HDL by modulating receptor glycosylation states. SR-B1 preferentially interacts with larger, cholesterol-rich HDL₂ particles over smaller HDL₃ [8].

Table 3: Regulation of Cholesterol Transport Proteins

TargetRegulatory Mechanism by Atorvastatin MagnesiumFunctional Outcome
ABCA-1↑ Transcription via LXR/RXR activationEnhances cholesterol efflux to apoA-I
SR-B1↑ Hepatic expression; improved HDL binding capacityIncreases selective hepatic CE uptake
CETP↓ Activity (indirectly via HDL remodeling)Reduces transfer of CE from HDL to LDL/VLDL

This dual targeting promotes efficient cholesterol clearance from arterial macrophages (reducing foam cell formation) and enhances hepatic cholesterol elimination, demonstrating atheroprotective effects beyond LDL-lowering [8] [9].

Properties

CAS Number

874114-41-7

Product Name

Atorvastatin magnesium

IUPAC Name

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C66H68F2MgN4O10

Molecular Weight

1139.6 g/mol

InChI

InChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1

InChI Key

MZUOYVUQORIPHP-MNSAWQCASA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Solubility

Soluble in DMSO

Synonyms

Atorvastatin magnesium anhydrous, Atorvastatin magnesium

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.